molecular formula C15H11N3O B14527297 7-Methyl-5,7-dihydro-6H-indolo[2,3-c][1,8]naphthyridin-6-one CAS No. 62289-96-7

7-Methyl-5,7-dihydro-6H-indolo[2,3-c][1,8]naphthyridin-6-one

Cat. No.: B14527297
CAS No.: 62289-96-7
M. Wt: 249.27 g/mol
InChI Key: ZNYRSNMNWLLWNO-UHFFFAOYSA-N
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Description

7-Methyl-5,7-dihydro-6H-indolo[2,3-c][1,8]naphthyridin-6-one is a heterocyclic compound that belongs to the class of indoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a fused ring system that includes an indole and a naphthyridine moiety, making it a unique and interesting target for synthetic and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-5,7-dihydro-6H-indolo[2,3-c][1,8]naphthyridin-6-one can be achieved through various synthetic routes. One common method involves the reaction of 1-methyl-3-formyloxindole with phenylhydrazines. This reaction typically requires boiling in isopropyl alcohol in the presence of hydrochloric acid . The formation of the desired indoloquinoline occurs through a series of acid-catalyzed rearrangements and cyclizations .

Industrial Production Methods

Industrial production of this compound may involve the use of palladium-catalyzed intramolecular C-H arylation. This method allows for the preparation of indoloquinoline precursors bearing versatile functional groups . The reaction conditions typically involve the use of palladium catalysts, ligands, and appropriate solvents to achieve high yields and selectivity.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-5,7-dihydro-6H-indolo[2,3-c][1,8]naphthyridin-6-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the fused ring system.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, into the molecule.

Scientific Research Applications

7-Methyl-5,7-dihydro-6H-indolo[2,3-c][1,8]naphthyridin-6-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Methyl-5,7-dihydro-6H-indolo[2,3-c][1,8]naphthyridin-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-5,7-dihydro-6H-indolo[2,3-c][1,8]naphthyridin-6-one is unique due to its specific substitution pattern and the presence of a methyl group at the 7-position. This structural feature may contribute to its distinct biological activities and pharmacological properties compared to other similar compounds.

Properties

CAS No.

62289-96-7

Molecular Formula

C15H11N3O

Molecular Weight

249.27 g/mol

IUPAC Name

7-methyl-5H-indolo[2,3-c][1,8]naphthyridin-6-one

InChI

InChI=1S/C15H11N3O/c1-18-11-7-3-2-5-9(11)12-10-6-4-8-16-14(10)17-15(19)13(12)18/h2-8H,1H3,(H,16,17,19)

InChI Key

ZNYRSNMNWLLWNO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C1C(=O)NC4=C3C=CC=N4

Origin of Product

United States

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